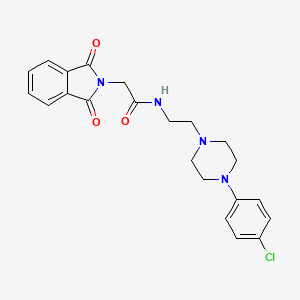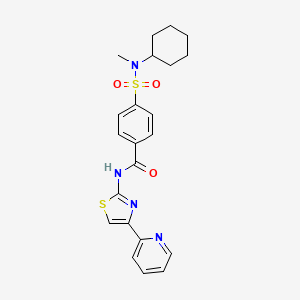
2-(2-Chlorophenyl)-6-methylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-6-methylchroman-4-one is an organic compound belonging to the chromanone family. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the chromanone core. Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-methylchroman-4-one typically involves the condensation of 2-chlorobenzaldehyde with 6-methyl-4-chromanone in the presence of a base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as potassium carbonate or sodium hydroxide are often employed to facilitate the condensation reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromanones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, suggesting its use in drug development.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The biological activity of 2-(2-Chlorophenyl)-6-methylchroman-4-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with key proteins and receptors.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-4H-chromen-4-one: Similar structure but lacks the methyl group.
6-Methyl-4-chromanone: Lacks the chlorophenyl group.
2-Chlorobenzaldehyde: A precursor in the synthesis of 2-(2-Chlorophenyl)-6-methylchroman-4-one.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to its analogs.
特性
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLHIUUMNJOKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)
![6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)


![9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2655623.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2655624.png)

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)

![2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2655630.png)
